molecular formula C20H11F2NO5 B2798085 (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 1021024-96-3

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2798085
CAS No.: 1021024-96-3
M. Wt: 383.307
InChI Key: FQQZTPQBKRKAHB-UHFFFAOYSA-N
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Description

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H11F2NO5 and its molecular weight is 383.307. The purity is usually 95%.
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Biological Activity

The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C15H12F2N1O4C_{15}H_{12}F_2N_1O_4, with a molecular weight of approximately 305.26 g/mol. It features an isoxazole ring and a chromene structure, both known for their pharmacological relevance.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The isoxazole moiety has been linked to anti-cancer properties, while the chromene structure is associated with anti-inflammatory effects.

Anticancer Activity

Recent studies have shown that derivatives of isoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of Cell Proliferation : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potent anti-proliferative effects .
  • Induction of Apoptosis : Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner, evidenced by increased levels of cleaved caspase-3 and altered expression of p53 .

Anti-inflammatory Activity

The compound's chromene component has been implicated in anti-inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which are critical in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can guide further development of more potent analogs. Key observations include:

  • Substitution Effects : Variations in substituents on the phenyl ring significantly impact biological activity. For example, halogen substitutions have been shown to enhance cytotoxicity against cancer cells .
  • Linker Variability : The length and nature of the linker between the isoxazole and chromene moieties can influence binding affinity and selectivity towards biological targets .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Cytotoxicity Against Leukemia Cells : A study demonstrated that related compounds exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin against leukemia cell lines .
  • In vivo Efficacy : Animal models treated with similar isoxazole derivatives showed significant tumor reduction compared to control groups, indicating potential for clinical application .

Data Summary Table

Biological ActivityCell Line/ModelIC50 Value (µM)Mechanism
AnticancerMCF-715.63Apoptosis induction
AnticancerMDA-MB-23112.34Cell cycle arrest
Anti-inflammatoryRAW 264.7 Macrophages20.00Cytokine inhibition

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2NO5/c21-12-5-6-14(16(22)8-12)18-9-13(23-28-18)10-26-19(24)15-7-11-3-1-2-4-17(11)27-20(15)25/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZTPQBKRKAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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